
TAK-220
Descripción general
Descripción
TAK-220 es un antagonista selectivo y biodisponible por vía oral del receptor 5 de quimiocina (C-C motivo) (CCR5). Es conocido por su potente actividad inhibitoria contra el virus de la inmunodeficiencia humana tipo 1 (VIH-1) al bloquear la unión del virus al receptor CCR5, que es crucial para la entrada del virus en las células huésped .
Aplicaciones Científicas De Investigación
Chemistry
TAK-220 serves as a valuable tool compound in the study of CCR5 receptor interactions and signaling pathways. Its chemical structure allows researchers to investigate structure-activity relationships among CCR5 antagonists, aiding in the development of more effective inhibitors.
Key Chemical Properties
- Chemical Structure : this compound is characterized by its ability to selectively inhibit ligand binding to CCR5 at nanomolar concentrations.
- Synthesis : The synthesis involves multiple steps, including the formation of piperidine derivatives and coupling reactions, optimized for yield and purity.
Biology
In biological research, this compound is employed to explore the role of CCR5 in various physiological and pathological processes, such as immune response and inflammation. Its specificity for CCR5 makes it an ideal candidate for studies related to HIV infection mechanisms.
Biological Effects
- Inhibition of HIV-1 Entry : this compound effectively blocks the binding of HIV-1 gp120 to CCR5, preventing viral entry into host cells.
- Subtype Independence : The anti-HIV activity is consistent across different HIV-1 subtypes, highlighting its broad applicability.
Medicine
The primary application of this compound in medicine is as an anti-HIV agent. It has demonstrated significant efficacy in inhibiting HIV-1 replication in vitro and shows promise for clinical use.
Clinical Relevance
- In Vitro Efficacy : Studies indicate that this compound exhibits potent antiviral activity against R5 HIV-1 clinical isolates, with 50% inhibitory concentrations (IC50) ranging from 2.26 nM to 13.47 nM .
- Combination Therapy Potential : this compound has shown synergistic effects when used in combination with other antiretroviral agents, suggesting that it could enhance treatment regimens for patients with multidrug-resistant HIV .
Industry
In the pharmaceutical industry, this compound is utilized as a reference compound in the development and testing of new drugs targeting CCR5. Its established profile aids researchers in evaluating novel CCR5 antagonists.
Applications in Drug Development
- Reference Compound : this compound serves as a benchmark for assessing the efficacy of new CCR5 inhibitors.
- Research Tool : It is used in preclinical studies to evaluate potential drug candidates against HIV infections.
Data Table: Summary of this compound Applications
Application Area | Description | Key Findings |
---|---|---|
Chemistry | Tool for studying CCR5 interactions | Selectively inhibits ligand binding at nanomolar concentrations |
Biology | Investigates CCR5's role in immune response | Effective against various HIV subtypes |
Medicine | Potential anti-HIV therapy | IC50 values range from 2.26 nM to 13.47 nM; synergistic effects with other drugs |
Industry | Reference compound for drug development | Aids evaluation of new CCR5 antagonists |
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound:
- In Vitro Efficacy Against HIV :
- Combination Therapy Studies :
- Pharmacokinetic Studies :
Mecanismo De Acción
TAK-220 ejerce sus efectos uniéndose al receptor CCR5 en la superficie de las células huésped. Esta unión evita que el virus de la inmunodeficiencia humana tipo 1 se adhiera al receptor, inhibiendo así la entrada del virus en las células. Los objetivos moleculares involucrados incluyen el receptor CCR5 y la proteína de envoltura viral gp120. La vía implica el bloqueo de la interacción entre gp120 y CCR5, que es esencial para la entrada viral .
Análisis Bioquímico
Biochemical Properties
TAK-220 interacts with the CCR5 receptor, a chemokine receptor that plays a crucial role in the HIV infection process . It inhibits the binding of chemokine ligands such as RANTES and MIP-1α to CCR5 . The IC50 values for these interactions are 3.5 nM and 1.4 nM, respectively .
Cellular Effects
This compound has shown potent anti-HIV-1 activity in vitro . It selectively inhibits HIV-1 by preventing the virus from entering host cells via the CCR5 receptor . This inhibition disrupts the viral life cycle, preventing the replication of the virus .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the binding of HIV-1 gp120 to the CCR5 coreceptor . By blocking this interaction, this compound prevents the virus from entering the host cell .
Métodos De Preparación
La síntesis de TAK-220 implica múltiples etapas, incluida la formación de derivados de piperidina y piperazina. La ruta sintética generalmente comienza con la preparación de compuestos intermedios, seguidos de reacciones de acoplamiento para formar el producto final. Las condiciones de reacción a menudo implican el uso de solventes orgánicos y catalizadores para facilitar las reacciones. Los métodos de producción industrial pueden incluir la optimización de las condiciones de reacción para aumentar el rendimiento y la pureza, así como el uso de reactores a gran escala para una producción eficiente .
Análisis De Reacciones Químicas
TAK-220 sufre diversas reacciones químicas, incluyendo:
Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en this compound.
Sustitución: this compound puede sufrir reacciones de sustitución donde átomos o grupos específicos en la molécula son reemplazados por otros átomos o grupos. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores.
Comparación Con Compuestos Similares
TAK-220 se compara con otros antagonistas de CCR5 como maraviroc y TAK-779. Si bien maraviroc es el primer fármaco dirigido a CCR5 aprobado para el tratamiento de infecciones por VIH-1, this compound destaca por su mayor flexibilidad conformacional debido a un mayor número de enlaces rotables. Esta flexibilidad permite que this compound forme un puente salino fuerte con Glu283 en el receptor CCR5, lo que mejora su afinidad de unión y actividad inhibitoria. Los compuestos similares incluyen maraviroc, TAK-779 y TAK-652 .
Actividad Biológica
TAK-220 is a novel small-molecule antagonist targeting the CCR5 receptor, primarily investigated for its antiviral properties against HIV-1. As a CCR5 antagonist, this compound plays a crucial role in inhibiting the entry of HIV-1 into host cells, representing a significant advancement in the development of therapeutic agents for HIV treatment.
This compound functions by binding to the CCR5 receptor, preventing HIV-1 from utilizing this receptor for cellular entry. The compound exhibits high affinity for CCR5, with an IC50 value in the nanomolar range. Specifically, it has been shown to inhibit the binding of RANTES (regulated on activation, normal T-cell expressed and secreted) to CCR5 with an IC50 of 3.5 nM in human cells but shows significantly reduced activity against mouse CCR5 (IC50 > 10,000 nM) due to species-specific differences in receptor structure .
Antiviral Efficacy
In vitro studies have demonstrated that this compound possesses excellent antiviral activity against several HIV-1 R5 clinical isolates. It effectively inhibited the replication of these isolates in human peripheral blood mononuclear cells (PBMCs), achieving a mean 90% effective concentration (EC90) comparable to existing CCR5 inhibitors . The compound's antiviral efficacy is further supported by its ability to synergize with other antiretroviral drugs, enhancing overall therapeutic potential .
Binding Site Analysis
Research indicates that this compound interacts with specific amino acid residues within the transmembrane domains (TMs) of the CCR5 receptor. Notably, it shares some binding characteristics with TAK-779, another CCR5 antagonist, but also requires distinct interactions at residues Gly163 and Ile198 in TMs 4 and 5 for its inhibitory effects . This understanding of binding sites is critical for optimizing this compound's design and efficacy as a therapeutic agent.
Parameter | Value |
---|---|
IC50 (RANTES binding) | 3.5 nM |
IC50 (mouse CCR5) | >10,000 nM |
Mean EC90 (HIV-1 isolates) | Comparable to existing CCR5 inhibitors |
Binding Residues | Asn252, Leu255 (TM6), Gly163, Ile198 (TM4 & TM5) |
Case Studies and Clinical Implications
Research has highlighted the importance of this compound in combination therapy for patients who have previously failed multiple antiretroviral regimens. The compound's favorable interactions with other antiretrovirals suggest that it could be integrated into new treatment protocols aimed at improving outcomes for treatment-experienced patients .
Example Case Study
A study evaluated the efficacy of this compound alongside various antiretroviral agents in vitro. The results indicated that combining this compound with other classes of antiretrovirals led to enhanced viral suppression compared to monotherapy. Such findings underscore the potential role of this compound in future clinical trials aimed at developing more effective HIV treatment regimens .
Propiedades
IUPAC Name |
1-acetyl-N-[3-[4-[(4-carbamoylphenyl)methyl]piperidin-1-yl]propyl]-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41ClN4O3/c1-22-4-9-28(21-29(22)32)36(31(39)27-12-18-35(19-13-27)23(2)37)15-3-14-34-16-10-25(11-17-34)20-24-5-7-26(8-6-24)30(33)38/h4-9,21,25,27H,3,10-20H2,1-2H3,(H2,33,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSJTMUEFHUKMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CCCN2CCC(CC2)CC3=CC=C(C=C3)C(=O)N)C(=O)C4CCN(CC4)C(=O)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41ClN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00187027 | |
Record name | TAK-220 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00187027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
333994-00-6 | |
Record name | TAK-220 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0333994006 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TAK-220 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00187027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TAK-220 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/928QIN0R16 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.